9,10-Anthracenedione, dibromo-1,8-diamino-4,5-dihydroxy-
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Overview
Description
1,8-Diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone is a complex organic compound with the molecular formula C14H8Br2N2O4. It is known for its unique chemical structure, which includes two bromine atoms, two amino groups, and two hydroxyl groups attached to an anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,8-diamino-4,5-dihydroxyanthraquinone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 1,8-diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include brominated anthraquinone derivatives, hydroquinone derivatives, and various substituted anthraquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,8-Diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,8-diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The presence of bromine atoms and hydroxyl groups enhances its reactivity and binding affinity, making it a potent inhibitor of certain biological targets.
Comparison with Similar Compounds
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthraquinone: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
1,8-Diamino-2,3-dibromoanthraquinone: Lacks the hydroxyl groups, affecting its solubility and biological activity.
Uniqueness
1,8-Diamino-ar,ar’-dibromo-4,5-dihydroxyanthraquinone is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83290-91-9 |
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Molecular Formula |
C14H8Br2N2O4 |
Molecular Weight |
428.03 g/mol |
IUPAC Name |
1,8-diamino-2,3-dibromo-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8Br2N2O4/c15-9-10(16)14(22)8-7(11(9)18)12(20)5-3(17)1-2-4(19)6(5)13(8)21/h1-2,19,22H,17-18H2 |
InChI Key |
GOACKLLRDSEXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)O)O |
Origin of Product |
United States |
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